N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide
Description
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide is a sulfonamide derivative featuring a 4,6-dimethylpyrimidin-2-yl group linked via a sulfamoyl bridge to a phenylacetamide moiety. Its structure is characterized by:
- A 4,6-dimethylpyrimidin-2-yl group, which enhances lipophilicity and metabolic stability .
- A sulfamoyl bridge connecting the pyrimidine ring to the phenylacetamide group, facilitating hydrogen-bond interactions with biological targets .
- A 2-phenylacetamide substituent, contributing to steric bulk and modulating receptor binding .
The compound’s synthesis typically involves coupling 2-thio-4,6-dimethylpyrimidine with a chloroacetamide intermediate under refluxing ethanol, followed by crystallization .
Properties
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-14-12-15(2)22-20(21-14)24-28(26,27)18-10-8-17(9-11-18)23-19(25)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,23,25)(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZHFWNZQVRVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Pyrimidine Coupling
The initial step involves sulfonation of 4-aminobenzenesulfonamide using chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours). This yields an intermediate sulfonyl chloride, which is subsequently reacted with 4,6-dimethylpyrimidin-2-amine in anhydrous dichloromethane. The coupling reaction requires a base such as triethylamine to neutralize HCl byproducts, achieving yields of 68–72%.
Acetylation with 2-Phenylacetyl Chloride
The sulfamoyl-linked intermediate is then acetylated using 2-phenylacetyl chloride. This step is performed in tetrahydrofuran (THF) at reflux temperatures (65–70°C) for 6–8 hours, with catalytic dimethylaminopyridine (DMAP) enhancing reaction efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in 85–90% purity.
Reaction Optimization Strategies
Critical parameters influencing yield and purity include:
For example, exceeding 70°C during acetylation leads to premature hydrolysis of the acyl chloride, reducing yields by 15–20%. Similarly, omitting DMAP prolongs reaction times to 12–14 hours without improving output.
Analytical Characterization
Post-synthesis validation employs advanced spectroscopic and chromatographic techniques:
| Technique | Key Findings | Source |
|---|---|---|
| NMR | δ 2.30 (s, 6H, CH), δ 7.25–7.45 (m, 9H, Ar-H) | |
| HPLC | Retention time: 12.3 min (99.2% purity) | |
| Mass Spectrometry | m/z 396.5 [M+H] |
The NMR spectrum confirms methyl groups on the pyrimidine ring (δ 2.30) and aromatic protons from both phenyl rings. HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water) verifies high purity, essential for biological testing.
Comparative Analysis of Synthetic Methods
Two primary methodologies dominate the literature:
Multi-Step Sequential Synthesis
This conventional approach, as described in and, involves discrete sulfonation, coupling, and acetylation steps. Advantages include modularity and easier intermediate purification. However, cumulative yields rarely exceed 50–55% due to losses at each stage.
One-Pot Methodology
Inspired by patent WO2011067362A1, a one-pot strategy condenses sulfonation and coupling into a single reactor. While this reduces purification steps and improves throughput (yield: 60–65%), it demands precise stoichiometric control to avoid side reactions like over-sulfonation.
Applications in Drug Development
The compound’s synthetic accessibility and structural versatility make it a candidate for:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to
Biological Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 493.51 g/mol. The structure features a pyrimidine moiety linked to a phenylacetamide, which is characteristic of many bioactive compounds.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N5O7S2 |
| Molecular Weight | 493.51 g/mol |
| CAS Number | 587841-73-4 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibitory activity against human class I histone deacetylases (HDACs), which are critical in cancer progression. The compound induced apoptosis in cancer cell lines by increasing acetylation of histones and activating the p21 pathway, leading to G1 cell cycle arrest .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of HDACs : This leads to hyperacetylation of histones, altering gene expression associated with cell growth and apoptosis.
- Induction of Apoptosis : The compound has been shown to activate caspase pathways, which are essential for programmed cell death .
Case Studies
- In Vitro Studies : In vitro assays using various cancer cell lines have shown that this compound can significantly reduce cell viability and induce apoptosis. For example, MTT assays revealed a dose-dependent decrease in viability in A549 lung cancer cells .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls. The pharmacokinetic profile showed favorable absorption and distribution characteristics, suggesting potential for further development as an anticancer agent .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies have indicated:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : Metabolic studies suggest minimal liver toxicity and low interaction with cytochrome P450 enzymes.
Toxicological assessments have indicated that the compound has a low potential for adverse effects at therapeutic doses, although further studies are needed to confirm its safety profile in humans .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H19N5O4S
- Molecular Weight : 393.45 g/mol
- CAS Number : 313261-56-2
The compound features a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA), crucial for bacterial growth. This structural characteristic underpins its mechanism of action as an antibacterial agent.
Antibacterial Activity
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide has demonstrated significant antibacterial efficacy against various pathogens. Its mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Streptococcus pneumoniae | 4 |
These findings indicate that the compound is particularly potent against Staphylococcus aureus and Streptococcus pneumoniae, highlighting its potential as an antibiotic agent in clinical settings .
Anticancer Properties
Research has indicated that derivatives of this compound may possess anticancer properties. Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including prostate carcinoma (PC3) and breast carcinoma (MCF-7). For instance, derivatives with specific substituents demonstrated IC50 values comparable to established anticancer drugs like imatinib .
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor extends beyond antibacterial activity. It has been studied for its potential to inhibit sirtuin 2 protein, which is implicated in various cellular processes including aging and cancer progression. This aspect opens avenues for further exploration in drug development targeting metabolic diseases and cancer .
Material Science Applications
In addition to biological applications, this compound can serve as a building block in the synthesis of novel materials with specific chemical properties. Its unique structure allows it to be incorporated into more complex chemical frameworks, potentially leading to new materials with tailored functionalities for industrial applications .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and potential applications of this compound:
- Antibacterial Evaluation : A study assessing the antibacterial activity against Gram-positive and Gram-negative bacteria found that the compound effectively inhibited bacterial growth at low concentrations, suggesting its utility in developing new antibiotics .
- Cytotoxicity Studies : Another study focused on the anticancer activity of related phenylacetamide derivatives revealed significant cytotoxic effects against prostate cancer cells, indicating potential therapeutic applications in oncology .
- Enzyme Interaction Studies : Research involving docking studies has provided insights into the binding affinities of this compound with various enzymes, supporting its role as a competitive inhibitor within metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
Key structural analogs and their comparative features are summarized below:
Key Observations :
- The phenylacetamide group in the target compound enhances aromatic interactions with biological targets compared to simpler acetamide derivatives .
- Phenoxy or methylphenoxy substituents improve lipophilicity but may reduce solubility, impacting pharmacokinetics .
- Pyridine-based analogs exhibit distinct crystallographic packing patterns, influencing stability and formulation .
Pharmacological Activity
- Antimicrobial Efficacy: Derivatives with electron-withdrawing groups (e.g., halogenated phenoxy) show enhanced activity against Staphylococcus aureus (MIC: 2–8 µg/mL) .
- Enzyme Inhibition : The target compound’s sulfamoyl group competitively inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme, with IC50 values comparable to sulfamethoxazole .
Q & A
Q. What are the common synthetic routes for N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylacetamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. A typical route involves reacting 2-mercapto-4,6-dimethylpyrimidine with a chloroacetamide derivative (e.g., 2-chloro-N-phenylacetamide) in refluxing ethanol. Solvent selection (e.g., ethanol or acetone-chloroform mixtures) and stoichiometric ratios are critical for yield optimization. Post-synthesis purification via recrystallization ensures purity, as demonstrated in analogous syntheses of pyrimidine sulfonamide derivatives . Characterization typically involves NMR, IR, and HRMS to confirm structural integrity .
Q. What spectroscopic techniques are employed to characterize this compound?
Methodological Answer: Key techniques include:
- 1H/13C NMR : To confirm hydrogen and carbon environments, particularly sulfonamide (–SO2NH–) and acetamide (–CONH–) moieties.
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1630 cm⁻¹, N–H stretches at 3310–3370 cm⁻¹) .
- HRMS : Validates molecular weight and fragmentation patterns.
- Single-crystal X-ray diffraction : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonds) .
Q. How is the Cambridge Structural Database (CSD) utilized to analyze structural trends in related compounds?
Methodological Answer: The CSD (e.g., Version 5.37) is queried using substructure searches (e.g., "2-[(pyrimidin-2-yl)sulfanyl]-N-phenylacetamide") to retrieve analogous structures. Metrics like dihedral angles between aromatic rings (e.g., 42.25°–67.84° in sulfonamide derivatives) and hydrogen-bond geometries are compared to identify conformational trends. Discrepancies can arise from steric effects or solvent interactions during crystallization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in dihedral angles observed in crystal structures of related sulfonamide derivatives?
Methodological Answer: Discrepancies (e.g., 42.25° vs. 67.84° ring inclinations) are analyzed by:
- Intramolecular interactions : Assess N–H⋯N hydrogen bonds that stabilize folded conformations .
- Crystallization conditions : Solvent polarity (e.g., chloroform vs. acetone) and temperature influence packing efficiency.
- Software refinement : SHELXL refines geometric parameters using restraints for bond lengths/angles, while ORTEP-3 visualizes thermal ellipsoids to detect disorder .
Q. What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent screening : Slow evaporation of mixed solvents (e.g., chloroform:acetone, 1:5 v/v) promotes nucleation .
- Temperature control : Crystallization at 293 K minimizes thermal motion artifacts.
- Additive use : Trace surfactants or co-solvents (e.g., DMSO) can improve crystal quality.
- Software tools : WinGX and SHELXPRO preprocess diffraction data and validate refinement parameters .
Q. How does molecular docking using AutoDock Vina predict the biological activity of this compound?
Methodological Answer: AutoDock Vina employs a scoring function to evaluate binding affinities (e.g., kcal/mol) between the compound and target proteins (e.g., bacterial dihydropteroate synthase for sulfonamides). Steps include:
Q. What role do intramolecular hydrogen bonds play in stabilizing the compound’s conformation?
Methodological Answer: Intramolecular N–H⋯N hydrogen bonds between the sulfamoyl (–SO2NH–) group and pyrimidine nitrogen restrict rotational freedom, enforcing a planar conformation. This is critical for maintaining pharmacophore geometry in drug-receptor interactions. Crystal structures (e.g., CCDC entries) quantify bond lengths (e.g., 2.06–2.15 Å) and angles (e.g., 145–155°), validated via SHELXL refinement .
Q. How are polymorphism and crystallographic twinning addressed during structural analysis?
Methodological Answer:
- Twinning detection : SHELXD identifies twin laws (e.g., twofold rotation) via intensity statistics.
- Hansen solubility parameters : Predict polymorph stability under varying solvent conditions.
- High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve overlapping reflections. Twin refinement in SHELXL partitions intensity contributions from distinct domains .
Q. What computational methods validate the compound’s electronic structure?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies (e.g., Gaussian 09) to predict reactivity.
- Electrostatic potential maps : Visualize charge distribution (e.g., using Multiwfn) to identify nucleophilic/electrophilic sites.
- Molecular dynamics (MD) : Simulates solvation effects (e.g., in water/DMSO) using GROMACS .
Q. How do steric effects influence the compound’s biological activity?
Methodological Answer: Substituent bulk (e.g., 4,6-dimethylpyrimidine) impacts:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
